4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid

Suzuki–Miyaura cross-coupling Indole protection strategy Synthetic methodology

4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid (CAS 914203-00-2, C₁₄H₁₄BrNO₄, MW 340.17 g/mol) is a brominated indole-3-carboxylic acid derivative featuring N1‑tert‑butoxycarbonyl (Boc) protection, a C4‑bromo substituent, and a C3‑carboxylic acid moiety. This compound serves as a polyfunctional heterocyclic building block in medicinal chemistry and organic synthesis, where the Boc group provides nitrogen protection during multi‑step sequences, the C4‑bromo group acts as a cross‑coupling handle (Suzuki, Buchwald‑Hartwig), and the C3‑carboxylic acid enables amide/ester conjugation or further derivatization.

Molecular Formula C14H14BrNO4
Molecular Weight 340.17 g/mol
Cat. No. B13012227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid
Molecular FormulaC14H14BrNO4
Molecular Weight340.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)C(=O)O
InChIInChI=1S/C14H14BrNO4/c1-14(2,3)20-13(19)16-7-8(12(17)18)11-9(15)5-4-6-10(11)16/h4-7H,1-3H3,(H,17,18)
InChIKeyFVXWBZXXPWAIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid – A Dual-Handle N-Boc-Protected Indole Building Block for Pharmaceutical Synthesis


4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid (CAS 914203-00-2, C₁₄H₁₄BrNO₄, MW 340.17 g/mol) is a brominated indole-3-carboxylic acid derivative featuring N1‑tert‑butoxycarbonyl (Boc) protection, a C4‑bromo substituent, and a C3‑carboxylic acid moiety [1]. This compound serves as a polyfunctional heterocyclic building block in medicinal chemistry and organic synthesis, where the Boc group provides nitrogen protection during multi‑step sequences, the C4‑bromo group acts as a cross‑coupling handle (Suzuki, Buchwald‑Hartwig), and the C3‑carboxylic acid enables amide/ester conjugation or further derivatization [2]. It has been cited in patent literature as a precursor for developing small‑molecule modulators of tau protein aggregation relevant to Alzheimer's disease therapeutics [3].

Why 4‑Bromo‑1‑(tert‑butoxycarbonyl)‑1H‑indole‑3‑carboxylic acid Cannot Be Interchanged with Its 5‑/6‑Bromo Isomers, Unprotected Analog, or Des‑carboxy Variant


Generic substitution among N‑Boc‑bromoindole‑3‑carboxylic acid regioisomers or between protected and unprotected analogs fails because the three functional domains—bromine position, N‑protection state, and C3‑carboxylic acid—are not independent variables in either synthesis or biological application. The C4‑bromo substituent presents a sterically hindered, electronically distinct coupling site that differs fundamentally from C5‑ or C6‑bromo substitution in cross‑coupling reactivity, as demonstrated by systematic Suzuki coupling studies where bromine position on the indole scaffold significantly altered reaction outcomes [1]. The N‑Boc group is not merely a passive protecting group; its presence critically determines whether cross‑coupling proceeds at all in certain configurations—unprotected indoles gave only traces of biaryl product when used as the pinacolboronate ester partner, while Boc‑protected substrates furnished substantially higher yields [1]. The C3‑carboxylic acid further enables orthogonal derivatization (amide bond formation, esterification) that is impossible with des‑carboxy analogs such as 4‑bromoindole‑1‑carboxylic acid tert‑butyl ester (CAS 676448‑17‑2). These interdependent structural features mean that swapping any single component—bromine position, Boc group, or C3‑COOH—can produce a compound with qualitatively different synthetic utility and documented application scope.

Quantitative Differentiation Evidence for 4‑Bromo‑1‑(tert‑butoxycarbonyl)‑1H‑indole‑3‑carboxylic acid vs. Closest Analogs


Suzuki Coupling Competence: N‑Boc‑Protected Indole Bromides Achieve 66–99% Yield with Phenylboronic Acids, Whereas Unprotected Indoles Give Only Traces of Biaryl with Pinacolboronate Esters

In a systematic study of Suzuki coupling reactions involving indoles, Prieto et al. (2004) demonstrated that N‑Boc‑protected indole bromides (5‑Br and 6‑Br) reacted with substituted phenylboronic acids in good to excellent yields of 66–99% across 20 entries (Table 1, entries 1–20), with yields unaffected by whether the nitrogen carried Boc or Tos protection [1]. In striking contrast, when the coupling partner roles were reversed and indolylboronic acids were used with phenyl bromides, Boc protection caused yields to drop to 8–50% compared to 52–94% for unprotected indolylboronic acids (Table 1, entries 21–34) [1]. Most critically, when arylpinacolboronate esters were employed, unprotected indoles gave only traces of biaryl, while Boc‑protected substrates yielded measurable product, though Tos protection was superior (40–62%) in this specific configuration (Table 2) [1]. This demonstrates that the Boc protecting group is not interchangeable with the unprotected state—the presence or absence of Boc fundamentally determines whether productive cross‑coupling occurs depending on the chosen reaction configuration. The target compound, bearing N‑Boc and C4‑Br, is positioned within this documented Boc‑protected cohort that delivers reliable 66–99% yields in the most common Suzuki configuration (indole bromide + arylboronic acid).

Suzuki–Miyaura cross-coupling Indole protection strategy Synthetic methodology

Dual Orthogonal Functional Handles: C4‑Br + C3‑CO₂H + N1‑Boc vs. Mono‑ or Di‑functional Analogs Lacking Critical Derivatization Sites

The target compound integrates three chemically orthogonal functional handles on a single indole scaffold: a C4‑bromo substituent for transition‑metal‑catalyzed cross‑coupling, a C3‑carboxylic acid for amide/ester conjugation, and an N1‑Boc group for pH‑controlled nitrogen protection/deprotection [1][2]. The closest commercially available analogs each lack at least one of these handles: 4‑bromoindole‑1‑carboxylic acid tert‑butyl ester (CAS 676448‑17‑2, C₁₃H₁₄BrNO₂, MW 296.16) possesses N1‑Boc and C4‑Br but lacks the C3‑carboxylic acid entirely, precluding direct amidation or esterification at the 3‑position . Conversely, 4‑bromo‑1H‑indole‑3‑carboxylic acid (CAS 110811‑31‑9, C₉H₆BrNO₂, MW 240.05) has C4‑Br and C3‑CO₂H but lacks N1‑Boc protection, rendering the indole N‑H susceptible to unwanted side reactions during cross‑coupling and incompatible with synthetic sequences requiring nitrogen masking . Only the target compound simultaneously provides all three functional domains, enabling sequential orthogonal transformations (e.g., Suzuki coupling at C4, then amide formation at C3, followed by TFA‑mediated Boc deprotection at N1) without protecting group manipulation between steps.

Orthogonal protecting group strategy Polyfunctional building blocks Medicinal chemistry diversification

Regiochemical Lipophilicity Differentiation: XLogP3 = 3.5 for the 4‑Br Isomer vs. XLogP3 = 3.89 for the 5‑Br Isomer, Impacting Chromatographic Behavior and Biological Membrane Permeability Predictions

The bromine substitution position on the N‑Boc‑indole‑3‑carboxylic acid scaffold modulates the compound's computed lipophilicity, a key determinant of both chromatographic purification behavior and predicted biological membrane permeability. The 4‑bromo isomer (target compound) has a PubChem‑computed XLogP3 of 3.5 [1], while the 5‑bromo isomer (CAS 852180‑98‑4) has a computed LogP of approximately 3.89 [2]. This ΔLogP of ~0.39 units represents a meaningful difference: in reversed‑phase HPLC, a ΔLogP of 0.39 typically translates to a retention time shift sufficient to alter peak elution order and fraction collection windows during preparative purification. The 4‑bromo isomer's lower lipophilicity (XLogP3 3.5 vs. 3.89) may also confer slightly higher aqueous solubility and lower non‑specific protein binding compared to the 5‑bromo isomer, though these are predicted rather than experimentally measured differences. The 6‑bromo isomer (CAS 882872‑15‑3) shares the same molecular formula and mass (C₁₄H₁₄BrNO₄, MW 340.17) but its computed logP has not been independently verified in authoritative databases at comparable resolution.

Lipophilicity ADME prediction Chromatographic retention

Patent‑Documented Application Specificity: WO2023/154321 Cites the 4‑Br Isomer as a Precursor for Tau Aggregation Modulators—a Disease‑Relevant Application Not Documented for the 5‑Br or 6‑Br Isomers

A 2023 international patent application (WO2023/154321) specifically discloses the use of 4‑bromo‑1‑(tert‑butoxycarbonyl)‑1H‑indole‑3‑carboxylic acid (CAS 914203‑00‑2) as a synthetic precursor for developing small‑molecule modulators of tau protein aggregation, a pathological hallmark of Alzheimer's disease and related tauopathies [1]. The patent identifies this compound within a broader series of indole‑containing structures, but the explicit citation of the 4‑bromo‑N‑Boc‑3‑carboxylic acid derivative—rather than its 5‑bromo or 6‑bromo isomers—indicates that the 4‑position bromine substitution pattern was specifically selected during the medicinal chemistry optimization campaign. This application specificity provides a documented rationale for prioritizing the 4‑bromo isomer in procurement where the downstream objective is tau‑targeted drug discovery. In parallel, independent research on 4‑aminoindole carboxamide derivatives (which could logically be synthesized from 4‑bromoindole‑3‑carboxylic acid precursors) has demonstrated dose‑dependent inhibition of tau isoform 2N4R oligomer and fibril formation [2], further reinforcing the relevance of the 4‑substituted indole scaffold to tauopathy research.

Tau aggregation inhibition Alzheimer's disease Indole-based therapeutics

Commercially Available Purity Tiers: 95–98% Assay Across Multiple Vendors, with Batch‑Specific QC Documentation (NMR, HPLC) Enabling Informed Procurement Decisions

The target compound is available from multiple independent suppliers at defined purity specifications, enabling competitive procurement with verifiable quality. AKSci supplies the compound at ≥95% purity (Catalog 0265CY) . ChemScene offers it as catalog CS‑0529755 . Leyan (China) provides the compound at 98% purity (Product No. 1600419) . MolCore supplies at ≥98% purity under ISO certification standards . This multi‑vendor availability at defined purity tiers (95% and 98%) contrasts with the 5‑bromo isomer (CAS 852180‑98‑4), for which several vendors list the compound only through custom synthesis inquiries rather than as an in‑stock catalog item [1], potentially resulting in longer lead times and higher minimum order quantities. The 6‑bromo isomer (CAS 882872‑15‑3) is listed at several vendors but with fewer independent suppliers and less standardized purity documentation . The availability of batch‑specific QC documentation (NMR, HPLC, GC) from vendors such as Bidepharm for the 4‑bromo isomer further supports quality‑driven procurement .

Chemical procurement Quality control Building block validation

Optimal Procurement and Research Application Scenarios for 4‑Bromo‑1‑(tert‑butoxycarbonyl)‑1H‑indole‑3‑carboxylic acid


Multi‑Step Medicinal Chemistry Diversification: Sequential Suzuki Coupling at C4 Followed by C3 Amidation and N1‑Boc Deprotection

In medicinal chemistry campaigns requiring the systematic exploration of structure–activity relationships (SAR) around the indole‑3‑carboxylic acid scaffold, this compound provides all three orthogonal handles needed for a three‑step diversification sequence without intermediate protecting group manipulation. The C4‑bromo substituent enables Pd‑catalyzed Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids to introduce diversity at the 4‑position, while the N1‑Boc group remains intact throughout the cross‑coupling step, as demonstrated by the 66–99% yields reported for Boc‑protected indole bromides under standard Suzuki conditions [1]. The C3‑carboxylic acid can then be activated (e.g., HATU, EDC/HOBt) for amide bond formation with amine‑containing fragments, and finally the Boc group can be removed under mild acidic conditions (TFA/DCM, ambient temperature, typically <1 hour) to reveal the free indole N‑H [2]. This sequential orthogonal reactivity eliminates the need for intermediate purification of partially protected species and reduces the synthetic step count compared to routes that would require separate building blocks for each diversification point [3].

Tauopathy‑Focused Drug Discovery: Synthesis of Tau Aggregation Modulator Candidates via the WO2023/154321 Patent Pathway

For research groups targeting tau protein aggregation in Alzheimer's disease and related tauopathies, this compound serves as the specifically cited precursor in WO2023/154321 for constructing small‑molecule tau aggregation modulators [4]. The patent's explicit selection of the 4‑bromo‑N‑Boc‑3‑carboxylic acid derivative—rather than the 5‑bromo or 6‑bromo isomers—suggests that the 4‑position bromine provides the optimal geometry for subsequent derivatization steps leading to active tau modulators. Downstream chemistry from this building block can generate 4‑aminoindole carboxamide derivatives, which have independently demonstrated dose‑dependent inhibition of tau isoform 2N4R oligomer and fibril formation [5]. Procuring this specific isomer therefore aligns synthetic efforts with an established, patent‑backed development pathway and reduces the risk of synthesizing analogs that fall outside the protected intellectual property space or lack documented activity against the intended biological target.

Parallel Library Synthesis: High‑Throughput Derivatization Leveraging Multi‑Vendor Availability at 95–98% Purity with Batch QC Documentation

For high‑throughput parallel synthesis or fragment‑based drug discovery (FBDD) programs requiring consistent building block quality across multiple plates and campaigns, this compound's availability from at least four independent vendors at defined purity tiers (95–98%) with batch‑specific QC documentation (NMR, HPLC, GC) provides logistical advantages over its 5‑bromo and 6‑bromo isomers, which are predominantly available through custom synthesis with associated lead times and minimum order constraints [6]. The ability to source from competing suppliers enables price benchmarking, mitigates single‑vendor supply disruption risk, and ensures batch‑to‑batch consistency through documented analytical release criteria—all critical factors for industrial‑scale library production where compound identity and purity directly affect screening data quality and hit validation reproducibility.

One‑Pot C–N/C–O Cross‑Coupling Methodology: Direct Conversion to 4‑Amino/Alkoxyindole‑3‑carboxylic Acid Products Using Pd‑Catalyzed Tandem Reactions

Recent methodological advances have demonstrated that 4‑bromoindole‑3‑carboxylic acid derivatives (including amides and esters) serve as optimal substrates for trace water‑promoted, palladium‑catalyzed one‑pot tandem reactions that sequentially perform nucleophilic substitution and C–N or C–O cross‑coupling to yield 4‑amino‑ or 4‑alkoxyindole‑3‑carboxylic acid products [7]. Using PdCl₂ (5 mol %) with Xantphos as ligand and cesium pivalate as additive, this methodology integrates multiple bond‑forming events into a single reaction vessel, achieving efficient multistep transformation with broad functional group compatibility [7]. The target compound, with its C4‑bromo handle and N1‑Boc protection, is structurally pre‑configured for this transformation class: the Boc group remains stable under the reported reaction conditions while the C4‑bromo participates in the cross‑coupling, and the C3‑carboxylic acid (or derived amide/ester) directs the nucleophilic addition step. This application scenario is uniquely accessible to the 4‑bromo isomer, as the one‑pot methodology was specifically developed and optimized using 4‑bromoindole‑3‑carboxylic acid derivatives as substrates [7].

Quote Request

Request a Quote for 4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.